molecular formula C7H7BClFO3 B1436116 3-Chloro-6-fluoro-2-methoxyphenylboronic acid CAS No. 2121511-91-7

3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Cat. No. B1436116
M. Wt: 204.39 g/mol
InChI Key: LIZHGYCOMLKKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-6-fluoro-2-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” is C7H7BClFO3. It has an average mass of 204.391 Da and a monoisotopic mass of 204.016083 Da .


Chemical Reactions Analysis

Boronic acid derivatives like “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of functionally selective allosteric modulators of GABAA receptors and inhibitors of the checkpoint kinase Wee1 .

Scientific Research Applications

Fluorescence Quenching Studies

The fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been studied in detail. This research is significant for understanding the interaction dynamics of these compounds in various environments. The study employed steady-state fluorescence measurements and Stern-Volmer kinetics to analyze the quenching mechanism, revealing insights into the static quenching mechanism and diffusion-limited reactions of these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Applications in Chemical Synthesis

The compound has been employed in palladium-catalyzed chemical reactions, such as the aryl addition and intramolecular lactonization of phthalaldehyde. This process facilitates the synthesis of 3-substituted phthalides, a class of compounds with diverse applications, highlighting the compound's role in facilitating complex organic syntheses (Ye et al., 2010).

Role in Nanomaterial Characterization

In nanomaterial research, 3-Chloro-6-fluoro-2-methoxyphenylboronic acid has been utilized for the characterization of hybrid nanomaterials. For instance, its derivatives were used to study the immobilization of chiral BINOL ligands onto carbon nanotubes, a key process in developing advanced materials with potential applications in various fields (Monteiro et al., 2015).

Advancements in Bioorganic Chemistry

In the realm of bioorganic chemistry, derivatives of this compound have been synthesized and investigated for their antifungal activities. These studies are vital in the search for new antifungal agents and understanding the role of fluorine substituents in medicinal chemistry (Borys et al., 2019).

Applications in Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry. Its derivatives have been used to design and synthesize supramolecular assemblies, further expanding our understanding of molecular interactions and paving the way for the development of novel materials (Pedireddi & Seethalekshmi, 2004).

Future Directions

Boronic acid derivatives like “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” have potential for future research due to their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . They could potentially be used in the development of new drugs or other chemical products.

properties

IUPAC Name

(3-chloro-6-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZHGYCOMLKKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Reactant of Route 5
3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.